molecular formula C8H5F2NO3 B1413056 3',5'-Difluoro-2'-nitroacetophenone CAS No. 1806304-32-4

3',5'-Difluoro-2'-nitroacetophenone

Cat. No.: B1413056
CAS No.: 1806304-32-4
M. Wt: 201.13 g/mol
InChI Key: AXTHROLBVUDKQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’,5’-Difluoro-2’-nitroacetophenone: is an organic compound with the molecular formula C8H5F2NO3 It is characterized by the presence of two fluorine atoms and a nitro group attached to an acetophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’,5’-Difluoro-2’-nitroacetophenone typically involves the nitration of 3’,5’-difluoroacetophenone. The reaction is carried out under controlled conditions using a mixture of nitric acid and sulfuric acid as nitrating agents. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods: In an industrial setting, the production of 3’,5’-Difluoro-2’-nitroacetophenone follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The product is then purified through recrystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 3’,5’-Difluoro-2’-nitroacetophenone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions. For example, reaction with sodium methoxide can replace fluorine atoms with methoxy groups.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Sodium methoxide, methanol as solvent.

Major Products Formed:

    Reduction: 3’,5’-Difluoro-2’-aminoacetophenone.

    Substitution: 3’,5’-Dimethoxy-2’-nitroacetophenone.

Scientific Research Applications

Chemistry: 3’,5’-Difluoro-2’-nitroacetophenone is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and pharmaceuticals.

Biology and Medicine: In biological research, this compound is used to study the effects of fluorine and nitro groups on biological activity. It serves as a model compound for understanding the interactions of similar structures with biological targets.

Industry: In the industrial sector, 3’,5’-Difluoro-2’-nitroacetophenone is used in the production of agrochemicals and dyes. Its reactivity and stability make it suitable for various applications in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3’,5’-Difluoro-2’-nitroacetophenone involves its interaction with molecular targets through its nitro and fluorine groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atoms enhance the compound’s stability and influence its reactivity by altering the electronic properties of the molecule.

Comparison with Similar Compounds

    3’,5’-Difluoro-4’-nitroacetophenone: Similar structure but with the nitro group in a different position.

    3’,5’-Difluoro-2’,4’-dinitroacetophenone: Contains an additional nitro group, leading to different reactivity and applications.

Uniqueness: 3’,5’-Difluoro-2’-nitroacetophenone is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties. The presence of both fluorine and nitro groups in the 2’ position makes it particularly interesting for studying electronic effects and reactivity patterns.

Properties

IUPAC Name

1-(3,5-difluoro-2-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO3/c1-4(12)6-2-5(9)3-7(10)8(6)11(13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTHROLBVUDKQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3',5'-Difluoro-2'-nitroacetophenone
Reactant of Route 2
Reactant of Route 2
3',5'-Difluoro-2'-nitroacetophenone
Reactant of Route 3
Reactant of Route 3
3',5'-Difluoro-2'-nitroacetophenone
Reactant of Route 4
Reactant of Route 4
3',5'-Difluoro-2'-nitroacetophenone
Reactant of Route 5
Reactant of Route 5
3',5'-Difluoro-2'-nitroacetophenone
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3',5'-Difluoro-2'-nitroacetophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.